molecular formula C11H18N4O B1433126 1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane CAS No. 1394775-76-8

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane

Cat. No.: B1433126
CAS No.: 1394775-76-8
M. Wt: 222.29 g/mol
InChI Key: PKBQITCFKJSUHQ-UHFFFAOYSA-N
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Description

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It is a five-membered ring system that contains a nitrogen atom and an oxygen atom. The nitrogen atom bears an ethoxy group, while the oxygen atom is connected to a diazepane ring. This compound has been found to possess interesting properties that make it a suitable candidate for various scientific research applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane derivatives have been synthesized and evaluated for their antimicrobial properties. Certain synthesized compounds displayed significant antibacterial and antifungal activity, with electron withdrawing and electron releasing groups playing a crucial role in enhancing the antimicrobial effect (Kottapalle & Shinde, 2021).

Potential in Cancer Treatment

Novel derivatives of 1,4-diazepine, including those similar to this compound, have shown potential as antitumor agents. Certain compounds demonstrated remarkable activity against multiple cancer cell lines in vitro, suggesting their potential in cancer treatment (Insuasty et al., 2008).

Applications in Catalysis

Nickel(II) complexes of diazepane-based ligands, similar in structure to this compound, have been synthesized and used as catalysts for converting atmospheric CO2 into value-added products. These complexes demonstrated high catalytic efficiency and selectivity in the transformation of CO2 into cyclic carbonates, highlighting their potential in CO2 fixation and utilization processes (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).

Structural and Spectral Analysis

Structural and spectral analyses of diazepine derivatives, akin to this compound, have been conducted to understand their chemical properties and potential applications. X-ray crystallography and spectroscopic methods have been pivotal in determining the molecular structures and analyzing the characteristics of these compounds, which is crucial for their application in various scientific and industrial fields (Gomaa, 2011).

Biochemical Analysis

Biochemical Properties

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with receptor tyrosine kinases, which are critical for cell signaling pathways. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the expression of genes involved in cell proliferation and apoptosis. Moreover, this compound can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has also been associated with changes in cellular function, such as altered cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect. Exceeding this threshold can result in toxic effects, such as liver damage and altered metabolic function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism. The primary metabolic pathway involves the oxidation of the ethoxy group, followed by further modifications. These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in certain tissues. The distribution of this compound is influenced by its interactions with binding proteins, which can affect its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

1-(4-ethoxypyrimidin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-16-10-4-6-13-11(14-10)15-8-3-5-12-7-9-15/h4,6,12H,2-3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBQITCFKJSUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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